

Electronic and Structural Properties of Nicotinonitrile 1-oxide: A Technical Guide

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Compound of Interest

Compound Name: Nicotinonitrile 1-oxide

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Abstract

Nicotinonitrile 1-oxide, a pyridine N-oxide derivative of nicotinonitrile, is a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its electronic and structural properties, drawing upon available experimental and computational data. The document details the molecule's structural parameters, spectroscopic signature, and electronic characteristics. Furthermore, it outlines experimental protocols for its synthesis and characterization and explores potential biological signaling pathways in which nicotinonitrile derivatives have been implicated. This guide is intended to serve as a valuable resource for researchers engaged in the study and application of this compound.

Introduction

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic compound with the chemical formula C₆H₄N₂O.^{[1][2][3][4][5][6]} The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry and as a scaffold in drug design. This document consolidates the current knowledge on the structural and electronic features of **Nicotinonitrile 1-oxide** to facilitate further research and development.

Structural Properties

Precise structural parameters for solid-state **Nicotinonitrile 1-oxide** are not available in the form of a single crystal X-ray diffraction study of the pure compound. However, the crystal structure of tetrakis(3-cyanopyridine N-oxide- κ O)bis(thiocyanato- κ N)cobalt(II) provides valuable insight into the molecular geometry of **Nicotinonitrile 1-oxide** when coordinated to a metal center.^{[7][8][9]} The following tables summarize key bond lengths and angles derived from this complex, alongside theoretical values for related compounds.

Bond Lengths

Bond	Experimental (in Cobalt Complex) (Å) ^{[7][8][9]}	Theoretical (B3LYP/cc-pVTZ for 4-substituted Pyridine N-Oxides) (Å) ^[10]
N1-O1	-	1.271
N1-C2	-	1.369
N1-C6	-	1.369
C2-C3	-	-
C3-C4	-	-
C4-C5	-	-
C5-C6	-	-
C3-C7 (C≡N)	-	-
C7-N2 (C≡N)	-	-

Note: Experimental values for the uncoordinated molecule are not available. The provided theoretical values are for a representative pyridine N-oxide and may differ for **Nicotinonitrile 1-oxide**.

Bond Angles

Angle	Experimental (in Cobalt Complex) (°)[7][8][9]	Theoretical (B3LYP/cc-pVTZ for 4-substituted Pyridine N-Oxides) (°)[10]
C6-N1-C2	-	120.8
O1-N1-C2	-	119.6
O1-N1-C6	-	119.6
N1-C2-C3	-	-
C2-C3-C4	-	-
C3-C4-C5	-	-
C4-C5-C6	-	-
C5-C6-N1	-	-
N1-C2-H2	-	-
C4-C3-C7	-	-
C2-C3-C7	-	-
C3-C7-N2	-	-

Note: Experimental values for the uncoordinated molecule are not available. The provided theoretical values are for a representative pyridine N-oxide and may differ for **Nicotinonitrile 1-oxide**.

Spectroscopic Properties

The spectroscopic profile of **Nicotinonitrile 1-oxide** provides a fingerprint for its identification and characterization.

NMR Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following chemical shifts have been

reported for "Nicotinic N-Oxide," which is presumed to be **Nicotinonitrile 1-oxide**, in DMSO-d₆.
[9][11][12]

Table 3: ¹H NMR Chemical Shifts (500 MHz, DMSO-d₆)[9][11][12]

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-Ar	8.48	s	-
H-Ar	8.42-8.44	dd	0.7, 6.4
H-Ar	7.76-7.78	d	8.0
H-Ar	7.53-7.55	dd	6.8, 7.5

Table 4: ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)[9][11][12]

Carbon	Chemical Shift (δ , ppm)
C-Ar	164.7
C-Ar	142.6
C-Ar	139.4
C-Ar	131.1
C-Ar	127.2
C-Ar	126.1

FTIR Spectroscopy

An experimental FTIR spectrum with detailed peak assignments for **Nicotinonitrile 1-oxide** is not readily available in the literature. However, theoretical calculations on 3-cyanopyridine provide a basis for predicting the key vibrational modes.[13] The characteristic stretching vibration of the nitrile group (C≡N) is expected to appear as a sharp, intense band in the region of 2230-2240 cm⁻¹. The N-O stretching vibration is typically observed in the range of 1200-1300 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

Table 5: Predicted FTIR Vibrational Modes

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3100-3000
C≡N Stretch	2240-2230
Aromatic C=C/C=N Stretch	1600-1450
N-O Stretch	1300-1200
Aromatic C-H Bend	900-675

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of **Nicotinonitrile 1-oxide** has been recorded and is available in the NIST WebBook.^[2] The spectrum exhibits absorption maxima that are characteristic of the electronic transitions within the aromatic N-oxide system.

Electronic Properties

The electronic properties of **Nicotinonitrile 1-oxide** are influenced by the interplay between the electron-withdrawing nitrile group and the electron-donating N-oxide group.

Dipole Moment

A precise experimental or calculated dipole moment for **Nicotinonitrile 1-oxide** is not available. However, computational studies on substituted pyridine N-oxides can provide an estimate. The dipole moment is expected to be significant due to the charge separation in the N-O bond.

Frontier Molecular Orbitals (HOMO/LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. While specific values for **Nicotinonitrile 1-oxide** are not reported, DFT calculations on related pyridine N-oxides suggest that the HOMO-LUMO gap is a critical parameter influencing their electronic behavior.
^[10]

Experimental Protocols

Synthesis of Nicotinonitrile 1-oxide

A common method for the synthesis of **Nicotinonitrile 1-oxide** is the oxidation of nicotinonitrile.^{[1][14][15]} A detailed procedure based on a patent is as follows:

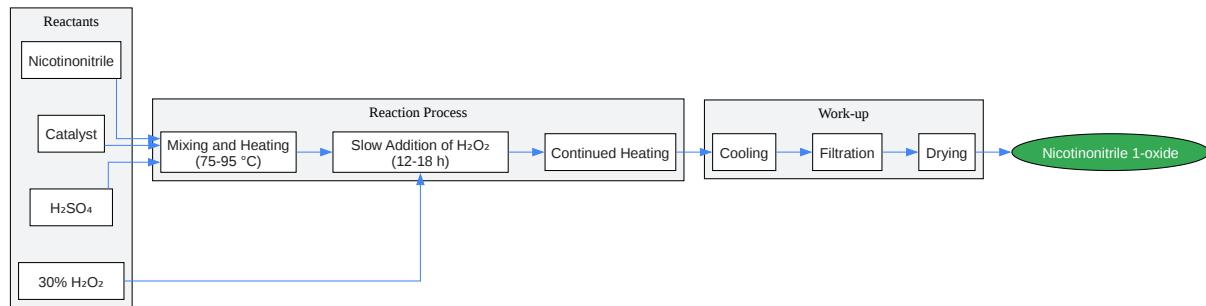
Materials:

- Nicotinonitrile
- 30% Hydrogen Peroxide
- Sulfuric Acid
- Water
- Catalyst (e.g., silicomolybdic acid)

Procedure:

- In a reaction flask, add nicotinonitrile, water, sulfuric acid, and the catalyst.
- Heat the mixture to 75-95 °C.
- Slowly and uniformly add 30% hydrogen peroxide to the reaction mixture over a period of 12-18 hours, maintaining the temperature at 75-95 °C.
- After the addition is complete, continue to heat the mixture for an additional period to ensure the oxidation reaction is complete.
- Cool the reaction mixture, allow it to stand, and then filter the resulting solid.
- Dry the solid product to obtain **Nicotinonitrile 1-oxide**.

Workflow for Synthesis of **Nicotinonitrile 1-oxide**:



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Caption: Synthetic workflow for **Nicotinonitrile 1-oxide**.

X-ray Crystallography

To obtain a single crystal suitable for X-ray diffraction, **Nicotinonitrile 1-oxide** would need to be crystallized from an appropriate solvent system.

General Protocol:

- Dissolve the purified **Nicotinonitrile 1-oxide** in a minimal amount of a suitable hot solvent or solvent mixture.
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

- Alternatively, use vapor diffusion or slow evaporation techniques.
- Mount a suitable single crystal on a goniometer head.
- Collect diffraction data using a single-crystal X-ray diffractometer.
- Solve and refine the crystal structure using appropriate software.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **Nicotinonitrile 1-oxide** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
- For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

FTIR Spectroscopy

Sample Preparation (KBr Pellet):

- Thoroughly grind 1-2 mg of **Nicotinonitrile 1-oxide** with ~100 mg of dry KBr powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder and record the sample spectrum.
- The spectrum is typically collected in the range of 4000-400 cm^{-1} .

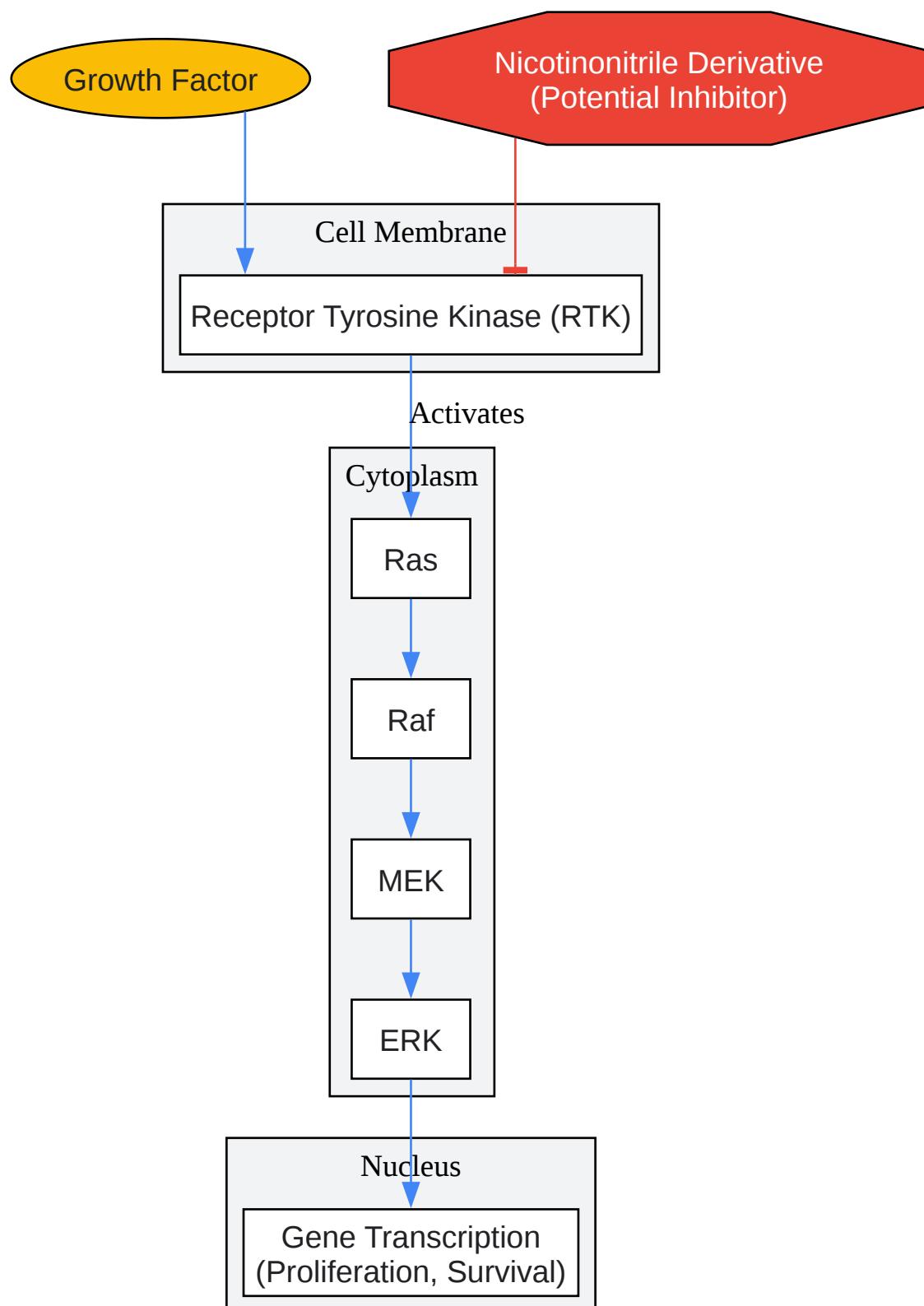
Potential Biological Signaling Pathways

Direct evidence for the involvement of **Nicotinonitrile 1-oxide** in specific biological signaling pathways is currently lacking. However, studies on related nicotinonitrile derivatives suggest potential areas of interaction.

Inhibition of Tyrosine Kinases

Several nicotinonitrile derivatives have been shown to possess antiproliferative activity by inhibiting tyrosine kinases.^[16] Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these kinases can disrupt downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, leading to apoptosis and cell cycle arrest.

Tyrosine Kinase Signaling Pathway:



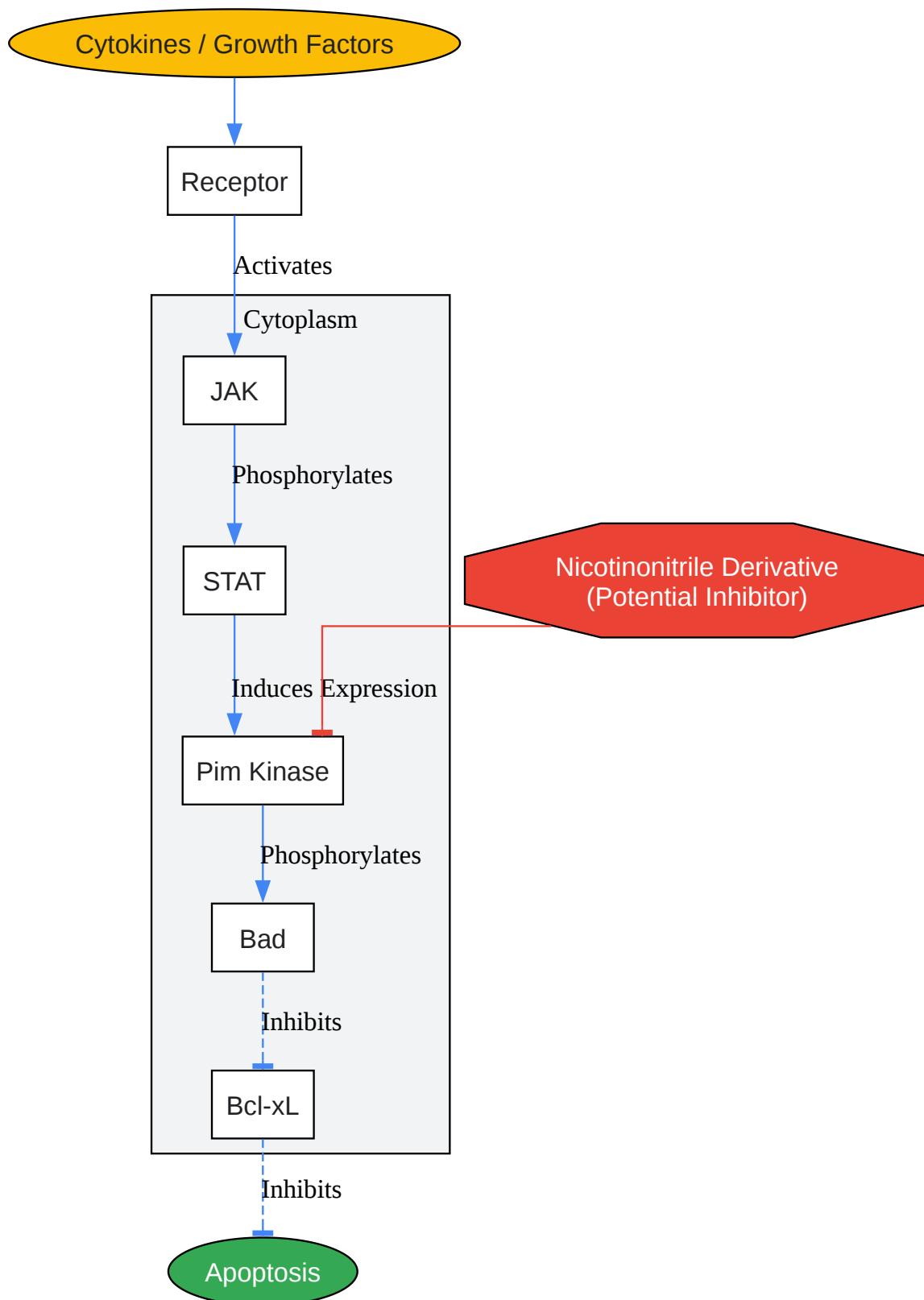
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Caption: Potential inhibition of Tyrosine Kinase signaling.

Inhibition of Pim Kinases

Nicotinonitrile derivatives have also been identified as inhibitors of Pim kinases, a family of serine/threonine kinases involved in cell survival and proliferation.[11] Pim kinases phosphorylate various downstream targets, including proteins involved in apoptosis and cell cycle regulation.

Pim Kinase Signaling Pathway:



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Caption: Potential inhibition of Pim Kinase signaling.

Metabolism by Cytochrome P450

Pyridine N-oxides are known to be metabolized by cytochrome P450 enzymes.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) This metabolic pathway could be relevant to the compound's biological activity and potential drug-drug interactions. The N-oxide can be reduced back to the parent pyridine or undergo further oxidation.

Conclusion

Nicotinonitrile 1-oxide presents a fascinating case study in the interplay of electronic and structural effects in a simple heterocyclic molecule. While a complete experimental dataset for the pure compound is still forthcoming, existing data from coordination complexes and computational studies provide a solid foundation for understanding its properties. The preliminary evidence of biological activity among its derivatives suggests that **Nicotinonitrile 1-oxide** and related structures may hold promise as scaffolds for the development of novel therapeutic agents. Further research, particularly single-crystal X-ray diffraction of the pure compound and in-depth biological screening, is warranted to fully elucidate its potential.

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